molecular formula C6H16Cl2N2O2 B1435690 Methyl 2-amino-3-(dimethylamino)propanoate dihydrochloride CAS No. 403712-68-5

Methyl 2-amino-3-(dimethylamino)propanoate dihydrochloride

Cat. No.: B1435690
CAS No.: 403712-68-5
M. Wt: 219.11 g/mol
InChI Key: AVHDLAYGHALJSL-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(dimethylamino)propanoate dihydrochloride: is a chemical compound with the molecular formula C6H14N2O2·2HCl. It is a derivative of propanoic acid and is characterized by the presence of both amino and dimethylamino groups. This compound is commonly used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(dimethylamino)propanoate dihydrochloride typically involves the reaction of methyl acrylate with dimethylamine and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

  • Reaction of Methyl Acrylate with Dimethylamine

      Reagents: Methyl acrylate, dimethylamine

      Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen, at a temperature range of 0-5°C.

      Product: Methyl 3-(dimethylamino)propanoate

  • Amination Reaction

      Reagents: Methyl 3-(dimethylamino)propanoate, ammonia

      Conditions: The reaction is conducted at room temperature with continuous stirring.

      Product: Methyl 2-amino-3-(dimethylamino)propanoate

  • Formation of Dihydrochloride Salt

      Reagents: Methyl 2-amino-3-(dimethylamino)propanoate, hydrochloric acid

      Conditions: The product is treated with hydrochloric acid to form the dihydrochloride salt.

      Product: this compound

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The industrial production also incorporates purification steps such as crystallization and filtration to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(dimethylamino)propanoate dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The amino and dimethylamino groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an aqueous medium at room temperature.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is conducted under anhydrous conditions.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides. The reaction conditions vary depending on the specific substitution being carried out.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 2-amino-3-(dimethylamino)propanoate dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(dimethylamino)propanoate dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved in its mechanism of action include:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Binding: It can bind to specific receptors, altering their signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

Methyl 2-amino-3-(dimethylamino)propanoate dihydrochloride can be compared with other similar compounds such as:

    Methyl 3-(dimethylamino)propanoate: Lacks the amino group present in this compound.

    Methyl 2-amino-3-(methylamino)propanoate: Contains a methylamino group instead of a dimethylamino group.

    Methyl 2-amino-3-(ethylamino)propanoate: Contains an ethylamino group instead of a dimethylamino group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-amino-3-(dimethylamino)propanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.2ClH/c1-8(2)4-5(7)6(9)10-3;;/h5H,4,7H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHDLAYGHALJSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C(=O)OC)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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